
Methyl 9-cyclopropylnonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 9-cyclopropylnonanoate is a chemical compound with the molecular formula C13H22O2. It is commonly used in scientific research for its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Methyl 9-cyclopropylnonanoate has a variety of potential applications in scientific research. It has been studied for its potential as a drug delivery system, as well as for its anti-inflammatory properties. It has also been studied for its potential as a lubricant and as a component in coatings and adhesives.
Wirkmechanismus
The mechanism of action of methyl 9-cyclopropylnonanoate is not fully understood. It is believed to interact with cell membranes, potentially altering their properties and affecting cellular processes.
Biochemische Und Physiologische Effekte
Methyl 9-cyclopropylnonanoate has been shown to have anti-inflammatory effects in vitro. It has also been shown to have potential as a drug delivery system, as it can be used to encapsulate and deliver drugs to specific cells or tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 9-cyclopropylnonanoate in lab experiments is its unique properties, which make it a useful tool for studying cellular processes. However, its synthesis can be complex and time-consuming, and it may not be suitable for certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research on methyl 9-cyclopropylnonanoate. It may be studied further for its potential as a drug delivery system, as well as for its anti-inflammatory properties. It may also be explored for its potential as a lubricant and as a component in coatings and adhesives. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of methyl 9-cyclopropylnonanoate is a multi-step process. The first step involves the reaction of cyclopropylmethyl magnesium bromide with 1-bromo-nonane. The resulting product is then treated with methyl chloroformate to form methyl 9-cyclopropylnonanoate. The final product is purified using column chromatography.
Eigenschaften
CAS-Nummer |
10152-60-0 |
|---|---|
Produktname |
Methyl 9-cyclopropylnonanoate |
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
methyl 9-cyclopropylnonanoate |
InChI |
InChI=1S/C13H24O2/c1-15-13(14)9-7-5-3-2-4-6-8-12-10-11-12/h12H,2-11H2,1H3 |
InChI-Schlüssel |
BWTASFYKDVYYKM-UHFFFAOYSA-N |
SMILES |
COC(=O)CCCCCCCCC1CC1 |
Kanonische SMILES |
COC(=O)CCCCCCCCC1CC1 |
Synonyme |
Cyclopropanenonanoic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B156144.png)

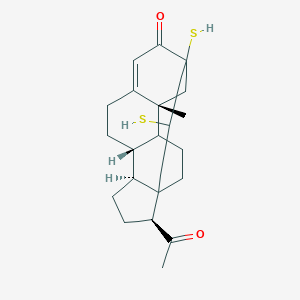
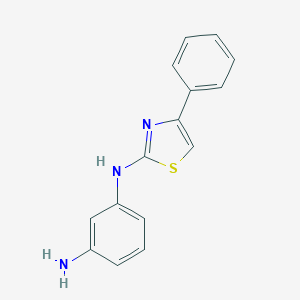
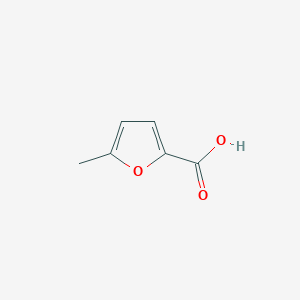
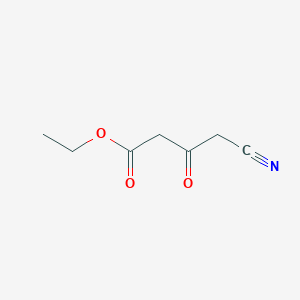
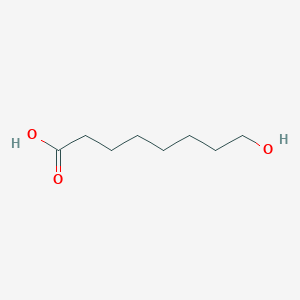
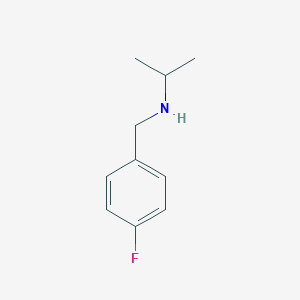
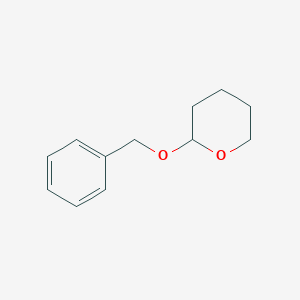
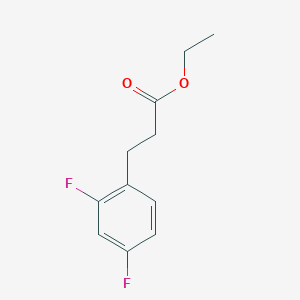
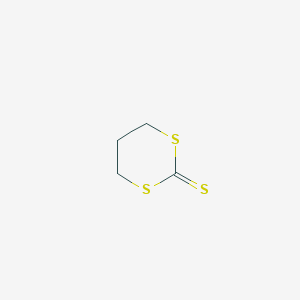
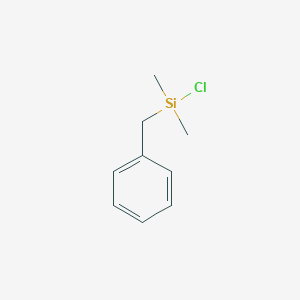
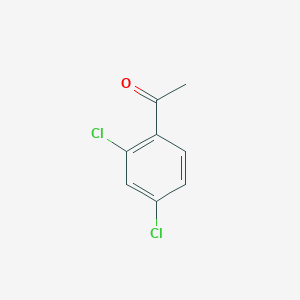
![[2,2'-Bipyridine]-5-carbonitrile](/img/structure/B156175.png)